4-pentynoyl-Coenzyme A (trifluoroacetate salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

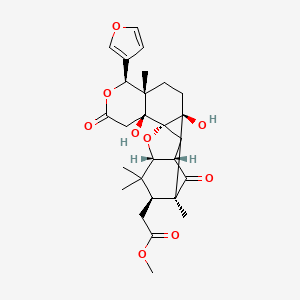

Protein acetylation is a reversible, post-translational modification regulated by lysine acetyltransferases and deacetylases and plays a key role in regulating gene expression. 4-pentynoyl-Coenzyme A (trifluoroacetate salt) (4-pentynoyl-CoA (trifluoroacetate salt)) is an alkyne-derivatized acetyl-CoA reporter that enables rapid detection of acetylated proteins both in vivo and in vitro. As an acyl-CoA donor, the 4-pentynoyl analog is metabolically transferred onto lysine residues of proteins by lysine acetyltransferases. An azide-alkyne bioconjugation reaction, known as click chemistry, can then be used to readily tag acetylated proteins with fluorescent or biotinylated labels for subsequent analysis.

Wissenschaftliche Forschungsanwendungen

Analogue and Inhibitor in Biochemical Studies

4-Pentynoyl-Coenzyme A (trifluoroacetate salt) has been utilized in biochemical research, particularly in studies involving enzyme inhibition and metabolism. For instance, S-Trifluoroacetonyl-coenzyme A, an analogue of acetyl-coenzyme A, was synthesized and characterized for its inhibitory properties on enzymes like citrate synthetase (Yabusaki & Ballou, 1978). Moreover, the metabolism of related compounds and their effects on enzymes like 3-ketoacyl-CoA thiolase have been studied, shedding light on metabolic pathways and inhibition mechanisms (Schulz, 1983).

Organic Synthesis and Catalysis

Trifluoroacetic acid, a related compound, has been widely used in organic synthesis. It serves as a solvent, catalyst, and reagent in various chemical transformations, including rearrangements and functional group deprotections (López & Salazar, 2013). This demonstrates the versatility of compounds within the same chemical family in facilitating organic reactions.

Bioorthogonal Chemical Proteomics

4-Pentynoyl-Coenzyme A plays a significant role in bioorthogonal chemical proteomics. It has been used to identify substrates of lysine acetyltransferases like p300. The compound, serving as an alkynyl chemical reporter for protein acetylation, enabled the identification of protein substrates and their acetylation sites (Yang et al., 2011).

Enzyme Studies and Inactivation

The compound has been instrumental in understanding enzyme functions and mechanisms. For example, 2-Pentynoyl-CoA, a related compound, has been used as a mechanism-based inactivator for studying short-chain acyl-CoA dehydrogenase, providing insights into enzyme inactivation and functionality (Lundberg & Thorpe, 1993).

Eigenschaften

Produktname |

4-pentynoyl-Coenzyme A (trifluoroacetate salt) |

|---|---|

Molekularformel |

C26H40N7O17P3S · CF3COOH |

Molekulargewicht |

961.6 |

InChI |

InChI=1S/C26H40N7O17P3S.C2HF3O2/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33;3-2(4,5)1(6)7/h1,13-15,19-21,25,36-37H,5-12H2,2-3H3,(H, |

InChI-Schlüssel |

SIDLSNSJGSPOJG-WADKRTIVSA-N |

SMILES |

OC(C(F)(F)F)=O.NC1=NC=NC2=C1N=CN2[C@@]3([H])[C@@](O)([H])[C@@](OP(O)(O)=O)([H])[C@](COP(OP(OCC(C)(C)[C@@H](O)C(NCCC(NCCSC(CCC#C)=O)=O)=O)(O)=O)(O)=O)([H])O3 |

Synonyme |

4-pentynoyl-CoA |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.